7-amino-2H-triazolo[4,5-d]pyrimidine-5-thiol
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Overview
Description
The compound with the identifier “7-amino-2H-triazolo[4,5-d]pyrimidine-5-thiol” is known as ethylene carbonate. Ethylene carbonate is an organic compound with the molecular formula C3H4O3. It is a cyclic carbonate ester derived from ethylene glycol and carbonic acid. Ethylene carbonate is a colorless, odorless solid that is soluble in water and many organic solvents. It is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene carbonate is typically synthesized through the reaction of ethylene oxide with carbon dioxide. The reaction is catalyzed by various catalysts, such as quaternary ammonium salts or metal oxides. The reaction conditions usually involve moderate temperatures and pressures to achieve high yields of ethylene carbonate.
Industrial Production Methods
In industrial settings, ethylene carbonate is produced using continuous flow reactors where ethylene oxide and carbon dioxide are fed into the reactor in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate and purify the ethylene carbonate. This method ensures a consistent and high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethylene carbonate undergoes several types of chemical reactions, including:
Hydrolysis: Ethylene carbonate can be hydrolyzed to produce ethylene glycol and carbon dioxide.
Transesterification: It can react with alcohols to form alkyl carbonates and ethylene glycol.
Polymerization: Ethylene carbonate can undergo ring-opening polymerization to form polycarbonates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Transesterification: Requires alcohols and a catalyst, such as sodium methoxide or potassium carbonate.
Polymerization: Initiated by catalysts like potassium hydroxide or organometallic compounds.
Major Products Formed
Hydrolysis: Ethylene glycol and carbon dioxide.
Transesterification: Alkyl carbonates and ethylene glycol.
Polymerization: Polycarbonates.
Scientific Research Applications
Ethylene carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis and polymer chemistry.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Used in the production of lithium-ion batteries, as a plasticizer, and in the manufacture of coatings and adhesives.
Mechanism of Action
Ethylene carbonate exerts its effects primarily through its ability to act as a solvent and reactant in various chemical processes. In lithium-ion batteries, it serves as an electrolyte solvent, facilitating the movement of lithium ions between the electrodes. Its high dielectric constant and low viscosity make it an ideal solvent for this application. In polymerization reactions, ethylene carbonate undergoes ring-opening to form polycarbonates, which are used in various industrial applications.
Comparison with Similar Compounds
Ethylene carbonate is often compared with other cyclic carbonates, such as propylene carbonate and dimethyl carbonate. While all these compounds share similar chemical properties, ethylene carbonate is unique due to its higher boiling point and greater stability. This makes it particularly suitable for high-temperature applications and as a solvent in lithium-ion batteries.
List of Similar Compounds
- Propylene carbonate
- Dimethyl carbonate
- Diethyl carbonate
Ethylene carbonate stands out due to its versatility and wide range of applications in various fields, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
7-amino-2H-triazolo[4,5-d]pyrimidine-5-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6S/c5-2-1-3(9-10-8-1)7-4(11)6-2/h(H4,5,6,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMNKZSTJKHESS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1N=C(N=C2N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=NNN=C1N=C(N=C2N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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